
2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3-cloro-5-fluorofenil)ciclopropano-1-carboxílico es un compuesto orgánico caracterizado por un anillo de ciclopropano unido a un grupo ácido carboxílico y un anillo de fenilo sustituido con átomos de cloro y flúor
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(3-cloro-5-fluorofenil)ciclopropano-1-carboxílico típicamente implica la ciclopropanación de un precursor adecuado, como el ácido 3-cloro-5-fluorofenilacético, utilizando reactivos como diazometano o yoduro de metileno en presencia de una base fuerte. Las condiciones de reacción a menudo requieren bajas temperaturas y atmósferas inertes para evitar reacciones secundarias y asegurar altos rendimientos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más escalables, como el uso de reactores de flujo continuo para mantener un control preciso de las condiciones de reacción. Se pueden emplear catalizadores como complejos de paladio o rodio para mejorar la eficiencia del proceso de ciclopropanación.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(3-cloro-5-fluorofenil)ciclopropano-1-carboxílico experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo ácido carboxílico se puede oxidar para formar carboxilatos correspondientes u otros derivados oxidados.
Reducción: El compuesto se puede reducir para formar alcoholes u otros productos reducidos.
Sustitución: Los átomos de cloro y flúor en el anillo de fenilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio en disolventes apróticos polares.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir carboxilatos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 2-(3-cloro-5-fluorofenil)ciclopropano-1-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3-cloro-5-fluorofenil)ciclopropano-1-carboxílico implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede ejercer sus efectos al unirse a estas dianas y modular su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(4-fluorofenil)ciclopropano-1-carboxílico
- Ácido 2-(3-cloro-4-fluorofenil)ciclopropano-1-carboxílico
- Ácido 2-(3-bromo-5-fluorofenil)ciclopropano-1-carboxílico
Unicidad
El ácido 2-(3-cloro-5-fluorofenil)ciclopropano-1-carboxílico es único debido a la posición específica de los átomos de cloro y flúor en el anillo de fenilo, lo que puede influir en su reactividad e interacciones con otras moléculas. Esta singularidad estructural puede resultar en propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C10H8ClFO2 |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
2-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14) |
Clave InChI |
RNQXIRVGVKKDHI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
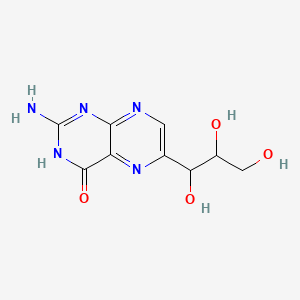
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
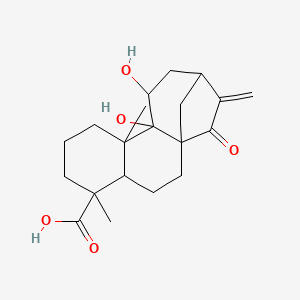
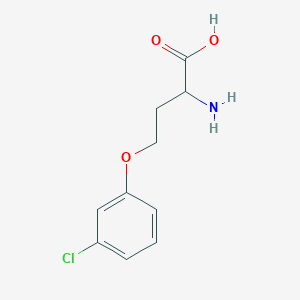
![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)
![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)
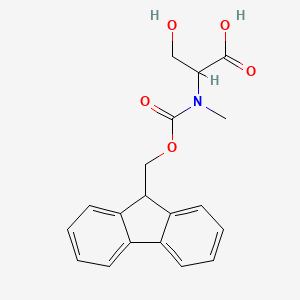
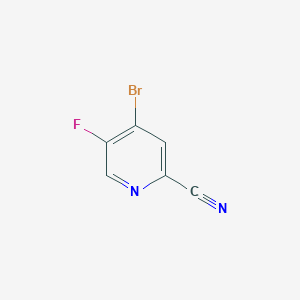
![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)
